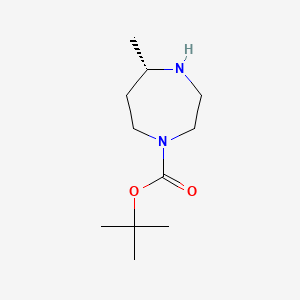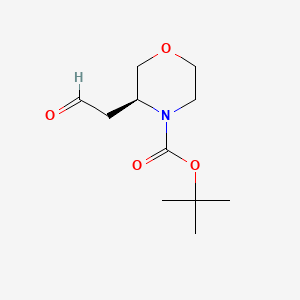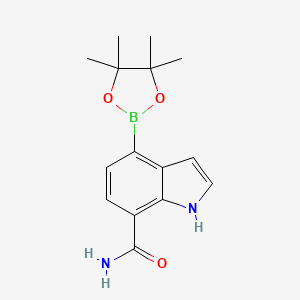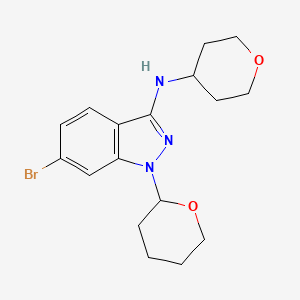
4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H14BNO4S and its molecular weight is 255.095. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Research in the field often involves the synthesis of complex molecules for various applications, including the development of new pharmaceuticals, materials, and chemical reactions. Compounds like 4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid could be utilized in cross-coupling reactions, a method widely applied in organic synthesis. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl demonstrates the importance of such intermediates in manufacturing materials with anti-inflammatory properties, albeit the focus here is on the synthetic methodology rather than drug use (Qiu et al., 2009).
Environmental Science
In environmental science, research might explore the degradation of chemical compounds and their impact on ecosystems. While specific studies on this compound were not found, related research on the microbial degradation of polyfluoroalkyl chemicals highlights the methodologies for studying the environmental fate of complex chemicals (Liu & Avendaño, 2013).
Analytical Chemistry
Analytical chemistry provides techniques for identifying and quantifying chemical compounds, which is crucial for understanding the properties and potential applications of new materials. For example, LC-MS/MS studies on the degradation processes of nitisinone offer insights into the stability and by-products of specific compounds, which could be analogous to how one might study this compound in various conditions (Barchańska et al., 2019).
Material Science
In material science, the development and functionalization of surfaces or materials for specific applications could involve the use of boronic acids for creating responsive or adaptive materials. The role of tannic acid in membrane technologies showcases the incorporation of natural compounds into advanced materials, suggesting a potential area where boronic acids could contribute (Yan et al., 2020).
Propiedades
IUPAC Name |
[4-(cyclopropylsulfamoyl)-2-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c1-7-6-9(4-5-10(7)11(13)14)17(15,16)12-8-2-3-8/h4-6,8,12-14H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXNAMHBRNMSBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681593 |
Source


|
| Record name | [4-(Cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-49-9 |
Source


|
| Record name | [4-(Cyclopropylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B567465.png)


![2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567473.png)
![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)





![8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B567482.png)

![7-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B567486.png)

